molecular formula C9H21NO2 B14505452 6-(3-Aminopropoxy)hexan-1-OL CAS No. 63317-70-4

6-(3-Aminopropoxy)hexan-1-OL

Cat. No.: B14505452
CAS No.: 63317-70-4
M. Wt: 175.27 g/mol
InChI Key: GSLKMTUWTDRKOT-UHFFFAOYSA-N
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Description

6-(3-Aminopropoxy)hexan-1-OL is a hydroxylated aliphatic compound featuring a hexanol backbone substituted with a 3-aminopropoxy group. For example, describes the synthesis of AzoOLS, a hexan-1-ol derivative with a diazenylphenoxy substituent, highlighting the utility of functionalized hexanol derivatives in photoresponsive materials . The aminopropoxy group in 6-(3-Aminopropoxy)hexan-1-OL may confer unique solubility, reactivity, or biological activity, though specific studies are lacking.

Properties

CAS No.

63317-70-4

Molecular Formula

C9H21NO2

Molecular Weight

175.27 g/mol

IUPAC Name

6-(3-aminopropoxy)hexan-1-ol

InChI

InChI=1S/C9H21NO2/c10-6-5-9-12-8-4-2-1-3-7-11/h11H,1-10H2

InChI Key

GSLKMTUWTDRKOT-UHFFFAOYSA-N

Canonical SMILES

C(CCCOCCCN)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Aminopropoxy)hexan-1-OL can be achieved through several methods. One common approach involves the reaction of hexan-1-ol with 3-chloropropylamine in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 6-(3-Aminopropoxy)hexan-1-OL may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-Aminopropoxy)hexan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like hydrogen halides (HX) under acidic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: HX in the presence of a catalyst.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkyl halides.

Scientific Research Applications

6-(3-Aminopropoxy)hexan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(3-Aminopropoxy)hexan-1-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the amine group can participate in nucleophilic reactions. These interactions can influence the compound’s reactivity and its ability to modify biological molecules, such as proteins and nucleic acids.

Comparison with Similar Compounds

Hexan-1-ol (CAS 111-27-3)

  • Structure : A primary alcohol (C₆H₁₄O) with a hydroxyl group at the terminal carbon.
  • Properties: Toxicity: Non-teratogenic, non-mutagenic, and non-carcinogenic in animal studies . Acute toxicity includes skin irritation and gastrointestinal effects . Ecological Impact: Moderately toxic to aquatic life (LC₅₀ for fish: 97.7 mg/L; EC₅₀ for Daphnia magna: >100 mg/L) but biodegradable (>70%) . Applications: Used in industrial solvents, fragrance intermediates, and polymer synthesis (e.g., AzoOLS in ) .

6-Methylheptan-1-ol (CAS 1653-40-3)

  • Structure : A branched primary alcohol (C₈H₁₈O) with a methyl group at the sixth carbon.
  • Properties: Toxicity: Limited data, but branched alcohols generally exhibit lower volatility and higher hydrophobicity compared to linear analogs. Applications: Potential use in surfactants or lubricants due to its branched structure .

Hexan-6-olide (Oxepan-2-one, CAS 502-44-3)

  • Structure: A cyclic ester (C₆H₁₀O₂) derived from hexanol.
  • Properties: Reactivity: Undergoes ring-opening polymerization to form polyesters. Safety: Requires precautions for eye and skin contact but lacks significant mutagenic or carcinogenic risks .

6-(Benzyloxy)hexan-1-amine Derivatives

  • Structure: Hexanol derivatives with benzyloxy and amine substituents (e.g., 6-(Benzyloxy)hexane-1-sulfonyl chloride).
  • Properties :
    • Applications : Serve as intermediates in pharmaceutical synthesis (e.g., sulfonamide drugs) .

Comparative Analysis

Table 1: Key Properties of Hexan-1-OL and Structural Analogs

Compound Molecular Formula Functional Groups Toxicity Profile Applications
6-(3-Aminopropoxy)hexan-1-OL* C₉H₂₁NO₂ -OH, -O-(CH₂)₃-NH₂ Not reported Hypothesized: Drug delivery, polymers
Hexan-1-ol C₆H₁₄O -OH Low systemic toxicity, aquatic toxicity Solvents, fragrances, polymers
6-Methylheptan-1-ol C₈H₁₈O -OH, -CH₃ Limited data Surfactants, lubricants
Hexan-6-olide C₆H₁₀O₂ Cyclic ester Moderate handling risks Polyester synthesis
6-(Benzyloxy)hexan-1-amine C₁₃H₂₁NO -NH₂, -O-benzyl Not reported Pharmaceutical intermediates

Note: Data for 6-(3-Aminopropoxy)hexan-1-OL are inferred from structural analogs due to lack of direct evidence.

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